

solubility of (2-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Bromo-5-methoxyphenyl)methanol
Cat. No.:	B123694

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **(2-Bromo-5-methoxyphenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-methoxyphenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility is critical for its use in various experimental and developmental settings. This technical guide provides a summary of the known physicochemical properties of **(2-Bromo-5-methoxyphenyl)methanol**. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble organic compounds such as this. Furthermore, considering the biological activities of structurally related bromo-methoxyphenyl compounds, this guide explores the potential involvement of **(2-Bromo-5-methoxyphenyl)methanol** or its derivatives in modulating key cellular signaling pathways, namely the NF- κ B and MAPK pathways, which are of significant interest in drug development.

Physicochemical Properties of (2-Bromo-5-methoxyphenyl)methanol

A summary of the available physicochemical data for **(2-Bromo-5-methoxyphenyl)methanol** is presented in Table 1. This information is crucial for designing and interpreting solubility studies and for its application in synthetic and medicinal chemistry.

Property	Value
Molecular Formula	C ₈ H ₉ BrO ₂
Molecular Weight	217.06 g/mol
Appearance	White to off-white solid
Melting Point	49 °C
Boiling Point (Predicted)	308.2 ± 27.0 °C
Density (Predicted)	1.513 ± 0.06 g/cm ³
pKa (Predicted)	14.01 ± 0.10

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly soluble organic compound like **(2-Bromo-5-methoxyphenyl)methanol**. The "shake-flask" method is a common and reliable technique for this purpose.[1]

Objective: To determine the equilibrium solubility of **(2-Bromo-5-methoxyphenyl)methanol** in various solvents at a controlled temperature.

Materials:

- **(2-Bromo-5-methoxyphenyl)methanol**
- Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
- Analytical balance
- Vials with screw caps
- Shaking incubator or orbital shaker with temperature control

- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of **(2-Bromo-5-methoxyphenyl)methanol** in the chosen analytical solvent for calibration curve generation.
- Sample Preparation: Add an excess amount of solid **(2-Bromo-5-methoxyphenyl)methanol** to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that saturation is reached.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.
- Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC.
- Calculation: Determine the concentration of **(2-Bromo-5-methoxyphenyl)methanol** in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Add excess (2-Bromo-5-methoxyphenyl)methanol to a known volume of solvent

↓
Equilibrate by shaking at constant temperature (24-72h)

↓
Separate solid and liquid phases (centrifugation)

↓
Withdraw and filter supernatant

↓
Dilute the saturated solution

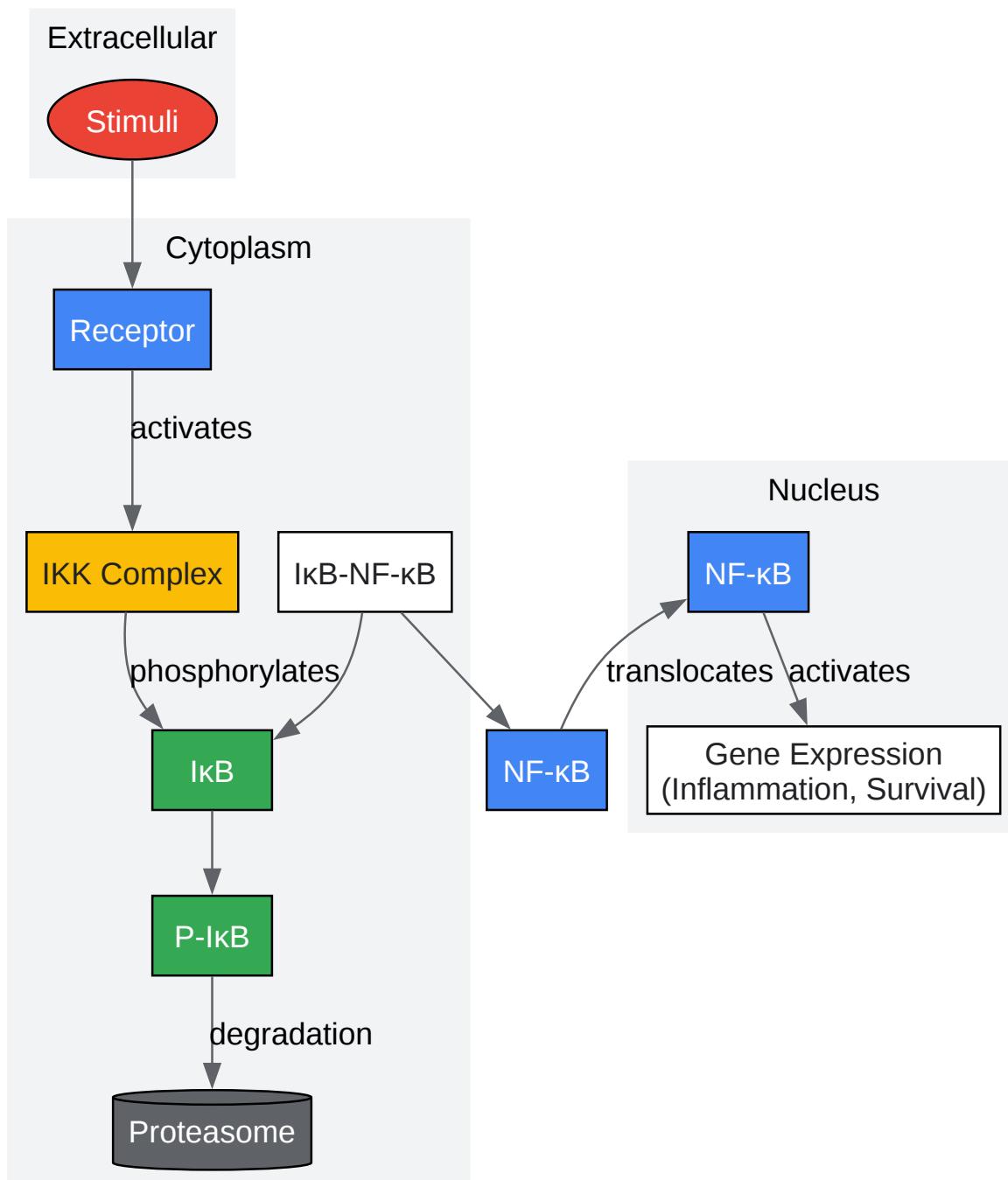
↓
Quantify concentration using HPLC

↓
Calculate solubility

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of a solid compound.

Potential Modulation of Cellular Signaling Pathways

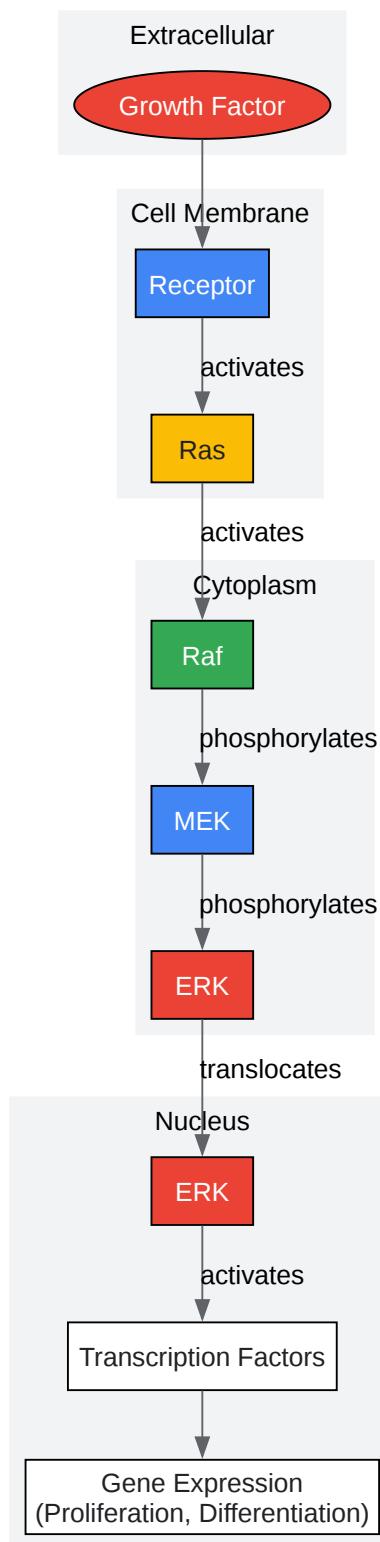

While direct studies on the biological activity of (2-Bromo-5-methoxyphenyl)methanol are not widely available, research on structurally similar compounds provides insights into its potential

pharmacological relevance. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.^[2] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis, and are often dysregulated in diseases like cancer and inflammatory disorders.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a significant area of interest for the development of anti-inflammatory and anti-cancer drugs.

Simplified NF-κB Signaling Pathway


[Click to download full resolution via product page](#)

Caption: Overview of the canonical NF-κB signaling cascade.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transduces extracellular signals to the nucleus to regulate a wide array of cellular functions, including cell growth, differentiation, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various cancers and other diseases.

Simplified MAPK/ERK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Key components of the MAPK/ERK signaling cascade.

Conclusion

While quantitative solubility data for **(2-Bromo-5-methoxyphenyl)methanol** remains to be fully characterized in the scientific literature, this guide provides the necessary framework for researchers to determine this crucial parameter through a standardized experimental protocol. Furthermore, the potential for this compound and its derivatives to modulate important cellular signaling pathways, as suggested by the activity of structurally related molecules, highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into both the solubility and biological activity of **(2-Bromo-5-methoxyphenyl)methanol** is warranted to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of (2-Bromo-5-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123694#solubility-of-2-bromo-5-methoxyphenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com